molecular formula C19H22N2O4S B2358854 (E)-3-(furan-2-yl)-N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)acrylamide CAS No. 433975-48-5

(E)-3-(furan-2-yl)-N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)acrylamide

Cat. No.: B2358854
CAS No.: 433975-48-5
M. Wt: 374.46
InChI Key: DVNBSLBLYSCZMN-RMKNXTFCSA-N
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Description

(E)-3-(furan-2-yl)-N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)acrylamide is a synthetic organic compound that features a furan ring, a piperidine ring, and an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)acrylamide typically involves the following steps:

    Formation of the acrylamide moiety: This can be achieved by reacting acryloyl chloride with an appropriate amine under basic conditions.

    Introduction of the furan ring: The furan ring can be introduced through a palladium-catalyzed coupling reaction.

    Attachment of the piperidine ring: The piperidine ring can be attached via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-2-yl)-N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The acrylamide moiety can be reduced to form amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include alkyl halides and amines.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for biological receptors.

    Medicine: As a potential drug candidate for various therapeutic areas.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)acrylamide would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(furan-2-yl)-N-(4-phenyl)acrylamide: Lacks the piperidine and sulfonyl groups.

    (E)-3-(furan-2-yl)-N-(4-(methylsulfonyl)phenyl)acrylamide: Lacks the piperidine group.

    (E)-3-(furan-2-yl)-N-(4-((4-methylpiperidin-1-yl)phenyl)acrylamide: Lacks the sulfonyl group.

Uniqueness

(E)-3-(furan-2-yl)-N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)acrylamide is unique due to the presence of both the piperidine and sulfonyl groups, which can impart specific chemical and biological properties that are not present in similar compounds.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-15-10-12-21(13-11-15)26(23,24)18-7-4-16(5-8-18)20-19(22)9-6-17-3-2-14-25-17/h2-9,14-15H,10-13H2,1H3,(H,20,22)/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVNBSLBLYSCZMN-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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